methyl 1-(cyclohexylmethyl)-5-oxopyrrolidine-3-carboxylate
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Overview
Description
Methyl 1-(cyclohexylmethyl)-5-oxopyrrolidine-3-carboxylate is an organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by a pyrrolidine ring substituted with a cyclohexylmethyl group and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(cyclohexylmethyl)-5-oxopyrrolidine-3-carboxylate typically involves the reaction of cyclohexylmethylamine with a suitable pyrrolidine derivative under controlled conditions. One common method involves the use of cyclohexylmethylamine and methyl 5-oxopyrrolidine-3-carboxylate in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(cyclohexylmethyl)-5-oxopyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in dry ether at low temperatures.
Substitution: Alkyl halides in the presence of a base such as sodium hydride in an aprotic solvent like dimethylformamide.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohol derivatives.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 1-(cyclohexylmethyl)-5-oxopyrrolidine-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 1-(cyclohexylmethyl)-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-(cyclohexylmethyl)-5-oxopyrrolidine-2-carboxylate
- Methyl 1-(cyclohexylmethyl)-5-oxopyrrolidine-4-carboxylate
- Methyl 1-(cyclohexylmethyl)-5-oxopyrrolidine-3-acetate
Uniqueness
Methyl 1-(cyclohexylmethyl)-5-oxopyrrolidine-3-carboxylate is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Biological Activity
Methyl 1-(cyclohexylmethyl)-5-oxopyrrolidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a pyrrolidine ring, a cyclohexyl group, and a carboxylate moiety. Its structural characteristics suggest potential interactions with various biological targets, influencing its pharmacological profile.
Property | Value |
---|---|
Molecular Weight | 251.34 g/mol |
CAS Number | 100252-83-3 |
Chemical Formula | C15H23NO3 |
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. Preliminary studies suggest it may inhibit certain enzymes involved in fatty acid biosynthesis, which is crucial for bacterial growth. This mechanism could make it a candidate for developing new antibacterial agents.
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting specific enzymes that contribute to inflammation. This action may have implications for treating inflammatory diseases.
The biological effects of this compound are primarily attributed to its ability to bind to various enzymes and receptors:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, particularly those related to fatty acid synthesis. This inhibition can disrupt bacterial metabolism and reduce inflammation.
- Receptor Modulation : Interaction with specific receptors may lead to altered signaling pathways, contributing to its biological effects .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antibacterial Activity : A study assessed the compound's effectiveness against common bacterial strains, demonstrating significant inhibition at concentrations as low as 50 µM. The study highlighted the potential for developing new antibiotics based on this compound's structure.
- Inflammation Models : In vitro experiments using cell cultures exposed to inflammatory stimuli showed that this compound reduced pro-inflammatory cytokine production by approximately 40% at a concentration of 25 µM, indicating its potential as an anti-inflammatory agent.
- Structure-Activity Relationship Studies : Research focused on modifying the cyclohexyl substitution to enhance bioactivity revealed that certain derivatives exhibited improved potency against specific targets, suggesting avenues for further drug development .
Future Directions
The promising biological activities of this compound warrant further investigation:
- Clinical Trials : Future research should include clinical trials to evaluate safety and efficacy in humans.
- Mechanistic Studies : Detailed mechanistic studies are needed to understand the precise interactions at the molecular level.
- Derivative Development : Exploring structural modifications could lead to more potent derivatives with enhanced selectivity for specific biological targets.
Properties
IUPAC Name |
methyl 1-(cyclohexylmethyl)-5-oxopyrrolidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-17-13(16)11-7-12(15)14(9-11)8-10-5-3-2-4-6-10/h10-11H,2-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOOHZAQIKNKFCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(=O)N(C1)CC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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